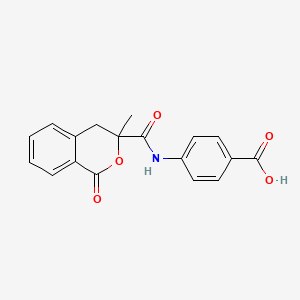

4-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid

Description

4-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a benzoic acid derivative characterized by a substituted isochroman ring system fused to a carboxamide group. The compound’s structure includes:

- A benzoic acid core (providing carboxylic acid functionality).

- A 3-methyl-1-oxoisochroman-3-carboxamido substituent at the para position of the benzene ring.

Properties

IUPAC Name |

4-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-18(10-12-4-2-3-5-14(12)16(22)24-18)17(23)19-13-8-6-11(7-9-13)15(20)21/h2-9H,10H2,1H3,(H,19,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTDPBCUGOSWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Isochroman Core: The isochroman core can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

Introduction of Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: The resulting intermediate is then oxidized to form the 1-oxoisochroman structure using an oxidizing agent such as potassium permanganate.

Amidation: The carboxamido group is introduced through an amidation reaction involving the corresponding carboxylic acid and an amine under dehydrating conditions.

Benzoic Acid Attachment: Finally, the benzoic acid moiety is attached through a coupling reaction, often using a reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Introduction of hydroxyl or carboxyl groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a complex organic compound with diverse potential applications across chemistry, biology, medicine, and industry. Its unique structure and substitution pattern give it distinct chemical and biological properties, making it valuable for research and development.

Scientific Research Applications

Chemistry

- This compound serves as a building block for synthesizing more complex molecules.

Biology

- It is studied for its potential biological activities, including antimicrobial and anticancer properties. One study showed that 4-methyl-3-nitro-benzoic acid (MNBA) inhibited cancer cell chemotaxis and may be developed into a novel anti-metastasis drug .

Medicine

- It is investigated for its potential as a therapeutic agent in treating various diseases. For example, some compounds with a similar structure, such as (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl) pyridin-1-ium bromide, have shown potential as treatments for Alzheimer's Disease .

Industry

- It is utilized in developing new materials and as a precursor in the synthesis of specialty chemicals.

Chemical Reactions and Properties

This compound can undergo several chemical reactions:

- Oxidation: Oxidation can introduce additional functional groups or modify existing ones. Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

- Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

- Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, using halogenating agents like bromine or chlorine and nucleophiles such as amines or thiols.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Complexity: The target compound’s isochroman-carboxamide group introduces steric bulk and conformational rigidity, contrasting with simpler substituents like sulfooxy groups in metabolites or heterocyclic systems (e.g., pyrazole or thiazolidinone) in synthetic analogues .

- Hydrogen-Bonding Capacity : Unlike hydroxyl-sulfooxy derivatives , the carboxamide and carboxylic acid groups in the target compound may enhance binding to polar enzyme pockets.

- The target compound’s isochroman ring may confer selectivity for neurological or inflammatory targets due to structural resemblance to bioactive isochromanoids.

Key Observations:

- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of the isochroman ring, contrasting with simpler sulfation or pyrazole-forming reactions .

- MS/MS Fragmentation : Hydroxyl-sulfooxy derivatives show characteristic losses of sulfoxy (-SO3H) and carboxylic acid (-CO2H) groups , whereas the target compound’s fragmentation would involve cleavage of the amide bond and isochroman ring.

Pharmacokinetic and Physicochemical Properties

- Solubility : Sulfooxy derivatives exhibit high aqueous solubility due to ionic sulfonate groups , whereas the target compound’s carboxamide and benzoic acid groups may reduce solubility compared to purely ionic analogues.

Biological Activity

4-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of a benzoic acid moiety conjugated with an isoquinoline derivative. Its structural formula is critical for understanding its interactions at the molecular level.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, which may have implications in treating chronic inflammatory diseases.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies indicate that it may induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from damage, which may be beneficial in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study investigated its effects on a specific strain of bacteria, demonstrating a significant reduction in bacterial load when treated with the compound. This supports its potential use as an antimicrobial agent in clinical settings.

- Case Study 2 : In a preclinical model of cancer, administration of the compound led to reduced tumor size and increased survival rates among subjects, indicating promising anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.